molecular formula C22H22ClKN6O B13846653 2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan

2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan

Cat. No.: B13846653
M. Wt: 461.0 g/mol
InChI Key: ANFPRQMKDCHKQS-UHFFFAOYSA-N
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Description

2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt, also known as Losartan Isomer Impurity, Losartan EP Impurity C, or Isolosartan, is a chemical compound related to Losartan. Losartan is an angiotensin II receptor antagonist used primarily to treat high blood pressure and to protect the kidneys from damage due to diabetes. The impurities of Losartan, including Isolosartan, are studied to ensure the safety and efficacy of the pharmaceutical product.

Preparation Methods

The synthesis of 2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt involves multiple steps. One efficient and green synthetic route includes the preparation of key intermediates such as 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. These intermediates are synthesized through reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The overall yield of this process is approximately 58.6%.

Chemical Reactions Analysis

2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt is related to its role as an impurity of Losartan. Losartan works by blocking the angiotensin II receptor, which helps to lower blood pressure and protect the kidneys. The impurities, including Isolosartan, are studied to understand their potential effects and ensure they do not interfere with the therapeutic action of Losartan .

Comparison with Similar Compounds

2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt can be compared with other similar compounds, such as:

    Losartan EP Impurity A: 2-Butyl-4-chloro-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol.

    Losartan EP Impurity B: 2-Butyl-4-chloro-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid.

    Losartan EP Impurity D: 2-Butyl-4-chloro-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-methyl ester.

The uniqueness of 2-Butyl-5-chloro-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt lies in its specific structure and the role it plays as an impurity in Losartan, which is crucial for ensuring the safety and efficacy of the pharmaceutical product .

Properties

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

IUPAC Name

potassium;[2-butyl-5-chloro-1-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1

InChI Key

ANFPRQMKDCHKQS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)Cl)CO.[K+]

Origin of Product

United States

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